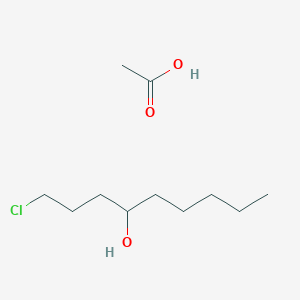

Acetic acid;1-chlorononan-4-ol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

54131-59-8 |

|---|---|

Molecular Formula |

C11H23ClO3 |

Molecular Weight |

238.75 g/mol |

IUPAC Name |

acetic acid;1-chlorononan-4-ol |

InChI |

InChI=1S/C9H19ClO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4) |

InChI Key |

UCEUZWBSVYZDPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCCl)O.CC(=O)O |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

For 1-chlorononan-4-ol (B8751751), ¹H NMR spectroscopy would provide information on the number of different types of protons, their connectivity, and their chemical environment. The spectrum would be expected to show distinct signals for the protons near the electron-withdrawing chlorine atom and the hydroxyl group. For instance, the proton on the carbon bearing the hydroxyl group (C4-H) would likely appear as a multiplet. The protons on the carbon adjacent to the chlorine (C1-H₂) would also have a characteristic downfield shift.

¹³C NMR spectroscopy complements the proton data by showing the number of unique carbon atoms in the molecule. nih.gov The carbon atom bonded to the hydroxyl group (C4) and the carbon bonded to the chlorine atom (C1) would be shifted downfield compared to the other aliphatic carbons in the nonane (B91170) chain. nih.gov Public databases contain ¹³C NMR spectral information for 1-chlorononan-4-ol. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for 1-chlorononan-4-ol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂Cl) | ~3.5-3.6 | ~45 |

| C2 (-CH₂-) | ~1.8-1.9 | ~30 |

| C3 (-CH₂-) | ~1.5-1.6 | ~25 |

| C4 (-CHOH-) | ~3.6-3.8 | ~70 |

| C5-C8 (-CH₂-) | ~1.3-1.4 | ~22-32 |

| C9 (-CH₃) | ~0.9 | ~14 |

| -OH | Variable | - |

Note: These are predicted values based on standard chemical shift tables and data for similar structures. Actual experimental values may vary.

To definitively assign the signals from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, confirming the sequence of the carbon chain. For example, the C4 proton signal would show a correlation to the protons on C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of each carbon atom based on the assignment of its attached protons. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgsavemyexams.compages.dev For 1-chlorononan-4-ol, the IR spectrum would be expected to show characteristic absorption bands. A strong, broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. pages.devpg.edu.pl A peak in the range of 600-800 cm⁻¹ would be characteristic of the C-Cl stretching vibration. Additionally, C-H stretching vibrations for the alkyl chain would appear around 2850-3000 cm⁻¹. pg.edu.pl Vapor phase IR spectra for 1-chlorononan-4-ol are available in public databases. nih.gov

Table 2: Characteristic IR Absorption Bands for 1-chlorononan-4-ol

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Alkyl | C-H stretch | 2850-3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. lcms.cz The molecular ion peak (M⁺) in the mass spectrum of 1-chlorononan-4-ol would correspond to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as two signals, one at m/z corresponding to [C₉H₁₉³⁵ClO]⁺ and another, about one-third the intensity, at M+2, corresponding to [C₉H₁₉³⁷ClO]⁺. savemyexams.com

Fragmentation patterns can also provide structural clues. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the oxygen atom. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). rsc.org This precision allows for the determination of the exact elemental formula of the molecule and its fragments. For 1-chlorononan-4-ol, HRMS would confirm the molecular formula as C₉H₁₉ClO by providing a highly accurate mass measurement. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could be applied to 1-chlorononan-4-ol if it can be obtained in a suitable crystalline form. The resulting data would provide exact bond lengths, bond angles, and stereochemical information. However, there is no publicly available information to indicate that an X-ray crystal structure has been determined for this compound.

Reactivity and Reaction Mechanisms of 1 Chlorononan 4 Yl Acetate

Hydrolysis Reactions and Mechanisms of Chlorinated Esters

The ester group in 1-chlorononan-4-yl acetate (B1210297) is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This process cleaves the ester bond, yielding 1-chlorononan-4-ol (B8751751) and acetic acid (or its conjugate base).

Acid-Catalyzed Hydrolysis Kinetics and Mechanism

The acid-catalyzed hydrolysis of esters like 1-chlorononan-4-yl acetate typically proceeds through a nucleophilic acyl substitution mechanism known as the AAC2 mechanism. chemistrysteps.comresearchgate.net This multi-step process is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comjk-sci.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. jk-sci.comnerdfighteria.info Following a proton transfer, the alcohol moiety (1-chlorononan-4-ol) is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product (acetic acid). chemistrysteps.comnerdfighteria.info

Table 1: Postulated Steps in the AAC2 Hydrolysis of 1-Chlorononan-4-yl Acetate

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). |

| 2 | Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the incoming water moiety to the oxygen of the leaving alcohol group. |

| 5 | Elimination of the protonated alcohol (1-chlorononan-4-ol). |

| 6 | Deprotonation of the carbonyl oxygen to form acetic acid and regenerate the acid catalyst. |

Base-Catalyzed Hydrolysis Kinetics and Mechanism (Saponification)

The kinetics of saponification are generally second-order, being first-order in both the ester and the hydroxide (B78521) ion. sparkl.me The electron-withdrawing nature of the chlorine atom in 1-chlorononan-4-yl acetate would be expected to increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Table 2: Key Stages of Base-Catalyzed Hydrolysis (Saponification) of 1-Chlorononan-4-yl Acetate

| Stage | Description |

| 1 | Nucleophilic attack of a hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral alkoxide intermediate. |

| 3 | Elimination of the 1-chlorononan-4-oxide leaving group. |

| 4 | Proton transfer from the newly formed acetic acid to the alkoxide or hydroxide ion, forming 1-chlorononan-4-ol and acetate. |

Chemical Degradation Pathways of Chlorinated Organic Compounds

Chlorinated organic compounds can undergo various degradation reactions in the environment. researchgate.net One of the most significant pathways for compounds like 1-chlorononan-4-yl acetate is reductive dechlorination. This process, which often occurs under anaerobic conditions and can be mediated by microorganisms or certain minerals like zero-valent iron, involves the replacement of a chlorine atom with a hydrogen atom. scispace.comclu-in.org This sequential removal of chlorine atoms progressively detoxifies the compound. clu-in.org

Other potential degradation pathways include oxidation, which can lead to the formation of various oxygenated intermediates and ultimately mineralization to CO₂ and chloride ions. scispace.comnih.gov The specific degradation products and pathways are highly dependent on environmental conditions such as the presence of oxygen, microbial populations, and other chemical species. scispace.com

Nucleophilic Substitution Reactions at the Chlorinated Position

The carbon atom bonded to the chlorine in 1-chlorononan-4-yl acetate is an electrophilic center, making it susceptible to nucleophilic substitution reactions. chemguide.co.ukibchem.com These reactions involve the replacement of the chloride ion (the leaving group) by a nucleophile. The specific mechanism, either SN1 or SN2, is influenced by the structure of the substrate, the nature of the nucleophile, and the reaction conditions. Given that the chlorine is on a secondary carbon, both mechanisms are plausible.

Intramolecular Cyclization Pathways (e.g., Ether Formation)

Following the hydrolysis of the acetate group to form 1-chlorononan-4-ol, the molecule contains both a nucleophile (the hydroxyl group) and an electrophilic carbon bearing a leaving group (the chlorine atom). This arrangement allows for the possibility of an intramolecular nucleophilic substitution reaction, a type of Williamson ether synthesis, to form a cyclic ether. chemistrysteps.comyoutube.com

In this pathway, the hydroxyl group, likely after being deprotonated by a base to form an alkoxide, can attack the carbon atom bonded to the chlorine. chemistrysteps.com This intramolecular SN2 reaction would result in the formation of a five-membered tetrahydrofuran (B95107) ring, specifically 2-pentyltetrahydrofuran, with the expulsion of a chloride ion. For this intramolecular cyclization to occur efficiently via an SN2 mechanism, the reacting groups often need to adopt a specific stereochemical arrangement that allows for backside attack. chemistrysteps.comyoutube.com

Intermolecular Substitution with Diverse Nucleophiles

1-Chlorononan-4-yl acetate can also react with a variety of external nucleophiles in intermolecular substitution reactions. science-revision.co.ukphysicsandmathstutor.com These reactions lead to the formation of a wide range of derivatives, depending on the nucleophile used.

Strong nucleophiles in aprotic solvents would favor an SN2 mechanism, leading to an inversion of stereochemistry at the chlorinated carbon. Common nucleophiles and their corresponding products include:

Hydroxide (OH⁻): Leads to the formation of nonane-1,4-diol (following hydrolysis of the acetate). physicsandmathstutor.com

Cyanide (CN⁻): Results in the formation of 5-acetoxynonanenitrile, extending the carbon chain by one. physicsandmathstutor.com

Ammonia (NH₃): Produces the corresponding amine, 4-acetoxy-1-nonylamine. physicsandmathstutor.com

Azide (B81097) (N₃⁻): Yields 1-azido-4-acetoxynonane.

In contrast, reactions with weak nucleophiles in protic solvents might favor an SN1 mechanism. This would proceed through a secondary carbocation intermediate, leading to a mixture of stereoisomers (racemization) if the starting material is chiral.

Table 3: Examples of Intermolecular Nucleophilic Substitution Products of 1-Chlorononan-4-yl Acetate

| Nucleophile | Reagent Example | Product (after substitution at the C-Cl bond) |

| Hydroxide | Sodium hydroxide (NaOH) | 4-acetoxynonan-1-ol |

| Cyanide | Potassium cyanide (KCN) | 5-acetoxynonanenitrile |

| Ammonia | Ammonia (NH₃) | 4-acetoxy-1-nonylamine |

| Azide | Sodium azide (NaN₃) | 1-azido-4-acetoxynonane |

| Thiolate | Sodium hydrosulfide (B80085) (NaSH) | 4-acetoxy-1-nonanethiol |

Reductive Dehalogenation Methodologies for Chlorinated Esters

Reductive dehalogenation is a crucial chemical transformation that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. nih.gov This process is particularly significant for chlorinated esters, as it provides a pathway to synthesize a variety of organic compounds and to detoxify certain environmental pollutants. nih.govnih.gov The reactivity of the carbon-chlorine bond is central to these methodologies, which can be broadly categorized into several approaches, including metal-catalyzed reactions, radical-based reductions, and microbial degradation.

A variety of metals and metal-based reagents have been shown to be effective in the reductive dehalogenation of chlorinated compounds. Nanoscale zerovalent iron (nZVI) has emerged as an efficient reductant for halogenated organic pollutants. nih.gov The effectiveness of nZVI can be significantly enhanced by the addition of surfactants like cetyltrimethylammonium bromide (CTAB), which improves the hydrophobic adsorption of chlorinated esters onto the nZVI surface, thereby increasing the degradation rate. nih.gov For instance, studies on chlorinated organophosphate esters have demonstrated that combining nZVI with CTAB can lead to complete degradation of compounds like tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP), tris(2-chloro-2-propyl) phosphate (TCPP), and tris(2-chloroethyl) phosphate (TCEP) over time. nih.gov

Other effective catalytic systems for the reductive dehalogenation of α-haloesters include the use of a Ru(II) complex with 2-propanol as the hydride source. This method is applicable to a range of aromatic halides as well as α-haloesters and amides. organic-chemistry.org Similarly, an [IrCl(cod)]₂/2,6-bis(benzimidazol-2'-yl)pyridine complex can effectively dehalogenate primary, secondary, tertiary, and benzylic C-Cl bonds using triethylsilane as the reducing agent. organic-chemistry.org

The proposed mechanisms for reductive dehalogenation often involve electron transfer processes. frontiersin.org These can be categorized as inner-sphere or outer-sphere electron transfers. In an inner-sphere mechanism, there is a direct interaction between the chlorinated compound and the metal catalyst, potentially involving the formation of a transient bond. frontiersin.org In contrast, an outer-sphere electron transfer does not involve direct bonding between the reactant and the catalyst. frontiersin.org The specific mechanism can be influenced by factors such as the nature of the substrate, the catalyst, and the reaction conditions. frontiersin.org

Microbial reductive dechlorination represents a promising and environmentally friendly approach. nih.gov Certain anaerobic bacteria, such as Dehalococcoides species, are capable of using chlorinated compounds as electron acceptors in a process known as dehalorespiration. nih.gov This metabolic process substitutes a chlorine atom with a hydrogen atom. nih.gov While this has been extensively studied for pollutants like polychlorinated dibenzo-p-dioxins (PCDDs), the principles are applicable to other chlorinated organic molecules. nih.gov

Below is a table summarizing various reductive dehalogenation methodologies applicable to chlorinated esters:

| Methodology | Catalyst/Reagent | Reducing Agent/H-source | Applicable Substrates | Key Features |

| Nanoscale Zerovalent Iron (nZVI) | nZVI, often with surfactant (e.g., CTAB) | Water | Chlorinated organophosphate esters | Enhanced degradation with surfactants. nih.gov |

| Ruthenium Catalysis | Ru(II) complex | 2-propanol | Aromatic halides, α-haloesters, α-haloamides | Efficient for gram-scale transformations. organic-chemistry.org |

| Iridium Catalysis | [IrCl(cod)]₂/2,6-bis(benzimidazol-2'-yl)pyridine | Triethylsilane | Alkyl chlorides (primary, secondary, tertiary, benzylic) | Utilizes a readily prepared tridentate N-ligand. organic-chemistry.org |

| Samarium(II) Iodide | SmI₂ activated by ureates | Not specified | Alkyl and aryl halides | Effective for substrates with low reactivity. organic-chemistry.org |

| Microbial Dechlorination | Dehalococcoides species | Not applicable | Polychlorinated compounds | Environmentally friendly dehalorespiration process. nih.gov |

Rearrangement Reactions and Other Transformations

Beyond reductive dehalogenation, 1-chlorononan-4-yl acetate can potentially undergo a variety of other chemical transformations, including rearrangement reactions. The specific pathways are influenced by the reaction conditions and the reagents employed.

One of the fundamental reaction types for haloesters is nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. wikipedia.org Given that 1-chlorononan-4-yl acetate is a primary alkyl chloride, it is susceptible to SN2 reactions.

A significant class of reactions involving α-haloesters is the Reformatsky reaction. wikipedia.orgbyjus.com This reaction involves the condensation of an α-haloester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgbyjus.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond. wikipedia.orgbyjus.com These enolates are less reactive than lithium enolates or Grignard reagents, which prevents self-condensation of the ester. wikipedia.org Recent advancements have explored photoinduced versions of this reaction using cooperative dual-metal catalysis, broadening its applicability and making it more environmentally benign. rsc.org

Another important transformation is the Darzens reaction, which involves the reaction of an α-haloester with a ketone or aldehyde in the presence of a base to yield an α,β-epoxy ester (glycidic ester). wikipedia.org This reaction proceeds via deprotonation at the halogenated carbon. wikipedia.org

Rearrangement reactions, such as the Wagner-Meerwein rearrangement, are also plausible under certain conditions, particularly those that favor the formation of a carbocation intermediate. wiley-vch.de While 1-chlorononan-4-yl acetate itself is a primary chloride and less prone to forming a stable carbocation directly, subsequent reactions or the presence of Lewis acids could facilitate such rearrangements. For instance, if the chlorine atom is eliminated to form a primary carbocation, a hydride shift from an adjacent carbon could lead to a more stable secondary carbocation, which could then react further.

The ester functional group in 1-chlorononan-4-yl acetate can also participate in reactions. For example, hydrolysis of the ester under acidic or basic conditions would yield 1-chlorononan-4-ol and acetic acid. Transesterification is also possible in the presence of an alcohol and a suitable catalyst.

The table below outlines some potential transformations of haloesters like 1-chlorononan-4-yl acetate:

| Reaction Type | Reagents | Typical Product | Key Features |

| Nucleophilic Substitution | Various nucleophiles (e.g., azide, ammonia) | Substituted nonan-4-yl acetate | Follows SN2 mechanism for primary halides. wikipedia.org |

| Reformatsky Reaction | Aldehyde/Ketone, Zinc | β-Hydroxy ester | Forms a new carbon-carbon bond via an organozinc intermediate. wikipedia.orgbyjus.com |

| Darzens Reaction | Aldehyde/Ketone, Base | α,β-Epoxy ester (Glycidic ester) | Involves deprotonation at the α-carbon. wikipedia.org |

| Wagner-Meerwein Rearrangement | Acid catalysis (potential) | Rearranged product (e.g., olefin) | Involves a carbocation intermediate and a wikipedia.orgwikipedia.org-sigmatropic shift. wiley-vch.de |

| Hydrolysis | Acid or Base | 1-Chlorononan-4-ol and Acetic Acid | Cleavage of the ester linkage. |

| Grignard Reagent Formation | Magnesium | 4-Acetoxy-1-nonylmagnesium chloride | The chloroalkane part of the molecule can form a Grignard reagent. google.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure.scirp.orgsapub.orgarabjchem.org

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of organic molecules. arabjchem.orgrsc.org These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a three-dimensional picture of the molecule's structure.

The conformational landscape of 1-chlorononan-4-yl acetate (B1210297) is expected to be complex due to the rotational freedom around several single bonds. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative stabilities. studysmarter.co.ukscribd.com For esters, the s-cis and s-trans conformations around the C-O single bond of the ester group are of particular interest. imperial.ac.uk In acyclic esters, the s-trans conformation is generally more stable. imperial.ac.uk

Table 1: Calculated Conformational Energy of a Model Ester (Ethyl Acetate)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Trans | 180° | 0.00 |

| Gauche | 60° | 4.50 |

This table presents representative data for ethyl acetate, a simpler ester, to illustrate the energy differences between conformers. The trans conformer is significantly more stable.

The electron density distribution reveals how electrons are shared between atoms in a molecule, providing insights into bonding and reactivity. The electrostatic potential (ESP) map is a valuable tool that illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 1-chlorononan-4-yl acetate, the ESP map would be expected to show a significant negative potential around the carbonyl oxygen of the ester group, making it a likely site for protonation in acid-catalyzed reactions. The chlorine atom, being electronegative, would also influence the local electronic environment.

Table 2: Calculated Mulliken Atomic Charges for a Model Haloalkane Ester

| Atom | Atomic Charge (e) |

| Carbonyl Carbon | +0.65 |

| Carbonyl Oxygen | -0.55 |

| Ester Oxygen | -0.40 |

| Carbon bonded to Chlorine | +0.15 |

| Chlorine | -0.20 |

This table shows representative calculated atomic charges for a model haloalkane ester, illustrating the partial charges on key atoms. These values are indicative of the electronic distribution within the molecule.

Reaction Pathway Elucidation using Computational Methods.rsc.orgacs.org

Computational methods are extensively used to map out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. rsc.orgresearchgate.net For 1-chlorononan-4-yl acetate, the most relevant reactions for computational study are its formation (esterification) and its breakdown (hydrolysis).

The esterification of 1-chlorononan-4-ol (B8751751) with acetic acid and the reverse hydrolysis reaction proceed through tetrahedral intermediates. ic.ac.ukresearchgate.net Computational chemistry allows for the precise characterization of the transition states that connect the reactants, intermediates, and products. nih.govic.ac.uk The geometry and energy of these transition states determine the activation energy and, consequently, the rate of the reaction. For ester hydrolysis, computational studies have shown that the transition state for the formation of the tetrahedral intermediate is often the rate-limiting step. nih.gov

Table 3: Calculated Activation Energies for Model Esterification and Hydrolysis Reactions

| Reaction | Catalyst | Calculated Activation Energy (kcal/mol) |

| Esterification | Acid | 15-20 |

| Hydrolysis | Acid | 20-25 |

| Hydrolysis | Base | 12-18 |

This table provides typical ranges of calculated activation energies for acid- and base-catalyzed esterification and hydrolysis reactions of simple esters.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated to determine the spontaneity and position of equilibrium for a reaction. mdpi.comconicet.gov.aracs.orgsparkl.me For the esterification of 1-chlorononan-4-ol, a negative Gibbs free energy change would indicate that the formation of the ester is favorable under the given conditions. mdpi.com These calculations can also help in understanding how factors like temperature affect the equilibrium position. mdpi.com

Table 4: Calculated Thermodynamic Data for a Model Esterification Reaction

| Thermodynamic Parameter | Calculated Value |

| ΔH° (Enthalpy Change) | -5 to -10 kcal/mol |

| ΔS° (Entropy Change) | -15 to -25 cal/mol·K |

| ΔG° (Gibbs Free Energy Change) at 298 K | -1 to -3 kcal/mol |

This table presents representative calculated thermodynamic data for the esterification of a simple alcohol and carboxylic acid, indicating that the reaction is typically exothermic and exergonic.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the characterization of new or unstudied compounds.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. liverpool.ac.uknih.govopenstax.orgacs.orgpressbooks.pub By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be estimated with good agreement with experimental data. nih.govacs.org For 1-chlorononan-4-yl acetate, these calculations would help in assigning the signals in its NMR spectra.

Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. spectroscopyonline.comacs.orgdtic.milgithub.iomnstate.edu The positions and intensities of the absorption bands corresponding to different vibrational modes (e.g., C=O stretch, C-O stretch, C-Cl stretch) can be predicted. spectroscopyonline.comacs.org This is particularly useful for identifying characteristic functional groups.

Table 5: Predicted Spectroscopic Data for a Model Haloalkane Ester

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shift (H on C-O) | 4.0-4.2 ppm |

| ¹³C NMR Chemical Shift (C=O) | 170-172 ppm |

| IR Frequency (C=O stretch) | 1735-1750 cm⁻¹ |

| IR Frequency (C-Cl stretch) | 650-750 cm⁻¹ |

This table provides predicted spectroscopic data for a model haloalkane ester, illustrating the typical ranges for key NMR and IR signals.

A comprehensive search of scientific literature and databases has been conducted to gather information regarding theoretical and computational chemistry studies of the compound "acetic acid; 1-chlorononan-4-ol," with a specific focus on molecular dynamics simulations.

Due to the absence of any available research findings, it is not possible to generate a thorough, informative, and scientifically accurate article on this topic as requested. To do so would require the fabrication of data and research outcomes, which would be scientifically unsound and misleading.

Therefore, the section "5.4. Molecular Dynamics Simulations for Dynamic Behavior and Interactions" cannot be written for the compound "acetic acid; 1-chlorononan-4-ol."

Applications in Organic Synthesis and Advanced Materials Chemistry Excluding Prohibited Areas

1-Chlorononan-4-yl Acetate (B1210297) as a Synthetic Intermediate for Complex Molecules

As a bifunctional compound, 1-chlorononan-4-yl acetate possesses two distinct reactive sites: the acetate group and the chloro group. This dual functionality, in theory, makes it a versatile building block in organic synthesis. sigmaaldrich.comwikipedia.org The chloro group can be substituted by various nucleophiles, and the acetate group can be hydrolyzed to reveal a secondary alcohol, which can then undergo further transformations.

Utility as Building Blocks for Carbon Chain Extension and Functionalization

The primary chloride in 1-chlorononan-4-yl acetate is a key feature for its potential use in carbon chain extension. The chlorine atom serves as a leaving group in nucleophilic substitution reactions. For instance, it could react with organometallic reagents (e.g., Grignard or Gilman reagents) or cyanide to introduce new carbon-carbon bonds.

The acetate group can be hydrolyzed under basic or acidic conditions to yield 1-chlorononan-4-ol (B8751751). This secondary alcohol can then be oxidized to a ketone, which opens up further avenues for functionalization, such as Wittig reactions or aldol (B89426) condensations.

Table 1: Potential Functional Group Transformations of 1-Chlorononan-4-yl Acetate

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| 1-Chlorononan-4-yl acetate | 1. NaOH, H₂O/EtOH, Δ2. PCC, CH₂Cl₂ | 1-Chlorononan-4-one | Hydrolysis and Oxidation |

| 1-Chlorononan-4-yl acetate | NaCN, DMSO, Δ | 5-Acetoxynonanenitrile | Nucleophilic Substitution |

| 1-Chlorononan-4-ol | PPh₃, I₂, Imidazole | 1-Chloro-4-iodononane | Appel Reaction |

This table represents predicted reactions based on general organic chemistry principles, as specific literature for 1-chlorononan-4-yl acetate is unavailable.

Precursors for Specialty Chemicals and Fine Chemicals

Long-chain chloroalcohols and their acetates are known intermediates in the synthesis of specialty chemicals, particularly insect pheromones. google.comgoogle.com These syntheses often involve the coupling of a Grignard reagent derived from a chloro-functionalized chain with another electrophile. While not specifically mentioning 1-chlorononan-4-yl acetate, this class of compounds is valuable for constructing the carbon skeletons of these complex natural products. The bifunctionality allows for sequential reactions, building up molecular complexity in a controlled manner.

Chiral Synthesis Applications (if enantiomerically enriched forms are investigated)

The 4-position of 1-chlorononan-4-yl acetate is a stereocenter. If enantiomerically enriched forms of this compound were available, they could serve as valuable chiral building blocks. The synthesis of such enantiopure forms would likely involve either the chiral resolution of racemic 1-chlorononan-4-ol or an asymmetric synthesis, for example, the asymmetric reduction of 1-chlorononan-4-one.

There is no available research that has reported the successful chiral resolution or asymmetric synthesis of 1-chlorononan-4-yl acetate. Methodologies for chiral resolution of other compounds often involve separation via diastereomeric salt formation or enzymatic resolution. mdpi.com Asymmetric synthesis is a broad field with many established methods that could theoretically be applied. nih.govchemrxiv.org

Development of Polymer Monomers and Cross-linking Agents (Focus on chemical synthesis, not polymer properties)

The structure of 1-chlorononan-4-yl acetate does not lend itself directly to being a monomer for common polymerization reactions like radical or condensation polymerization without prior modification. To be used in polymer synthesis, it would likely need to be converted into a derivative containing a polymerizable functional group, such as a vinyl or acrylic group. For example, the alcohol precursor, 1-chlorononan-4-ol, could be esterified with acryloyl chloride to produce 1-chlorononan-4-yl acrylate. This new monomer could then potentially undergo radical polymerization.

The presence of two reactive sites (the chloro group and a newly introduced polymerizable group) could also allow it to function as a cross-linking agent. Cross-linking agents are used to form bridges between polymer chains, enhancing the material's properties. brin.go.id However, there is no literature to support the synthesis or use of 1-chlorononan-4-yl acetate or its derivatives in polymer chemistry.

Analytical Methodologies for Detection and Quantification in Research Contexts

Sample Preparation and Derivatization Strategies for Analytical Purity Assessment

Sample preparation is a critical step to ensure accurate and reliable results. For GC analysis, if the compound is not sufficiently volatile or thermally stable, a process called derivatization is often required. youtube.comlibretexts.org Derivatization involves chemically modifying the analyte to improve its chromatographic properties. youtube.com

For alcohols like 1-chlorononan-4-ol (B8751751), the polar hydroxyl (-OH) group can cause poor peak shape and adsorption on the GC column. libretexts.org Derivatization converts this polar group into a less polar, more volatile one. youtube.com

Silylation: This is one of the most common derivatization methods for compounds with active hydrogens, such as alcohols. youtube.comlibretexts.org A silylating agent, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. gerli.com This increases volatility and thermal stability. youtube.comgerli.com

Acylation: This method involves reacting the alcohol with an acylating agent, such as heptafluorobutyric anhydride (HFBA), to form an ester. nih.gov This is particularly useful when using an electron-capture detector (ECD), as the fluorine atoms in the derivative greatly enhance detector response. nih.gov

Alkylation: This technique can also be used to modify the hydroxyl group, although it is less common for simple alcohols compared to silylation or acylation. libretexts.org

For HPLC analysis of non-chromophoric compounds, pre-column or post-column derivatization can be employed to attach a UV-active or fluorescent tag to the molecule, allowing for detection with more sensitive UV or fluorescence detectors. veeprho.comlibretexts.org

Quantitative Spectroscopic Methods (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of a substance without the need for an identical reference standard of the analyte. acanthusresearch.comfujifilm.com The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. acanthusresearch.com

By accurately weighing a sample and a high-purity internal standard into the same NMR tube, the purity of the sample can be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. ethz.chemerypharma.com

Advantages of qNMR:

It is a direct measurement method. acanthusresearch.com

It can often provide a more accurate assessment of purity than chromatographic methods, which may not detect all impurities (e.g., water, residual solvents). acanthusresearch.com

It is not dependent on the analyte having a chromophore. acanthusresearch.com

For 1-chlorononan-4-ol, proton (¹H) qNMR would be the most straightforward approach. A distinct proton signal, well-separated from other signals in the molecule and the internal standard, would be chosen for integration. emerypharma.com To ensure accuracy, specific experimental parameters, such as a long relaxation delay, must be optimized. ox.ac.uk

Future Research Directions and Unaddressed Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways for Halogenated Esters

The synthesis of halogenated esters like 1-chlorononan-4-yl acetate (B1210297) is a cornerstone for their further application. While traditional methods exist, future research must focus on developing more efficient, sustainable, and atom-economical pathways.

A documented method for the preparation of 1-chlorononan-4-yl acetate involves the straightforward esterification of 1-chloro-4-nonanol with acetic anhydride. mdpi.com This reaction, while effective, utilizes a stoichiometric amount of anhydride, which is not ideal from an atom economy perspective. nih.gov Future research should pivot towards catalytic methods that minimize waste and energy consumption.

Greener Synthetic Approaches:

The principles of green chemistry are paramount in modern synthetic design. rsc.org For the synthesis of halogenated esters, this involves the use of non-hazardous solvents and renewable reagents. Research into greener alternatives for the Steglich esterification, a common method for ester synthesis, has shown that solvents like acetonitrile (B52724) can replace hazardous chlorinated solvents without compromising yield. nih.gov

Catalytic Innovations:

The development of novel catalysts is crucial for enhancing the efficiency of esterification and transesterification reactions. mdpi.combeilstein-journals.orgrsc.org Key areas for future investigation include:

Biocatalysis: Lipases, such as those from Candida antarctica (Novozym 435), have demonstrated high efficiency in the transesterification of halo-esters under solvent-free conditions, offering a green and convenient process. researchgate.net

Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 are recyclable and can drive esterification reactions to high conversions, reducing the environmental impact associated with corrosive mineral acids. organic-chemistry.org

Metal-Based Catalysts: While aiming for metal-free systems is a goal, the development of highly active and selective metal catalysts, such as those based on rhodium-ruthenium bimetallic oxide clusters that use molecular oxygen as the oxidant, presents a promising avenue for atom-economical C-H activation and esterification. wikipedia.org

Atom Economy:

The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a critical metric for sustainable synthesis. nih.gov Future synthetic strategies for 1-chlorononan-4-yl acetate should prioritize reactions with high atom economy, such as direct catalytic additions and rearrangements, over classical methods that generate significant stoichiometric byproducts. wikipedia.orgacs.orgriken.jp

Exploration of Novel Reactivity Patterns and Derivatization Opportunities for the Chloro-Ester Moiety

The dual functionality of 1-chlorononan-4-yl acetate provides a rich platform for chemical derivatization. The chloro-ester moiety can undergo a variety of transformations, allowing for the synthesis of a diverse range of more complex molecules.

Reactions at the Chloro-Substituted Carbon:

The chlorine atom acts as a leaving group, enabling a variety of nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.

Nucleophilic Substitution: The chloro group can be displaced by various nucleophiles to introduce functionalities such as azides, amines, and thiols. wikipedia.org Iron-catalyzed enantioselective cross-coupling reactions of α-chloroesters with aryl Grignard reagents have been reported, suggesting the potential for creating chiral centers at the carbon bearing the halogen. acs.orgnih.govscispace.com

Grignard Reagent Formation: The formation of a Grignard reagent from the chloride is a potential pathway, although the presence of the ester group complicates this transformation due to its reactivity towards organometallic reagents. youtube.com The use of N-heterocyclic carbenes to activate Grignard reagents for additions to γ-chloro-α,β-unsaturated esters without the need for copper catalysts presents an interesting avenue for future exploration with compounds like 1-chlorononan-4-yl acetate. acs.org

Reactions Involving the Ester Group:

The ester functionality offers another site for chemical modification.

Reduction: The ester can be selectively reduced to the corresponding alcohol. Sodium borohydride (B1222165) in the presence of methanol (B129727) has been shown to be effective for the chemoselective reduction of esters, even in the presence of a chloro group. oup.com Biocatalytic reductions of α-chloro-β-keto esters using reductases from baker's yeast can produce specific diastereomers of the corresponding α-chloro-β-hydroxy esters with high optical purity. acs.org

Hydrolysis and Transesterification: The ester can be hydrolyzed back to the corresponding alcohol, 1-chlorononan-4-ol (B8751751), or undergo transesterification with other alcohols to generate different ester derivatives. mdpi.com

Derivatization for Analytical Purposes:

Derivatization is a key strategy in analytical chemistry to improve the chromatographic behavior and detectability of analytes. Halogenated compounds can be derivatized to enhance their detection by methods like gas chromatography-mass spectrometry (GC-MS). colostate.eduresearch-solution.com For instance, halogenated phenols are derivatized with pentafluorobenzyl bromide to form esters that are amenable to GC/MS analysis. nih.gov

Integration of Advanced Computational Studies for Predictive Design of Reactions

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity, designing novel reactions, and optimizing reaction conditions. rsc.orgnih.gov

Predictive Chemistry and Machine Learning:

Machine learning models are being developed to predict the outcomes of organic reactions, including the identification of suitable catalysts, solvents, and temperatures. acs.org These models, trained on large datasets of known reactions, can accelerate the discovery and optimization of synthetic routes for compounds like 1-chlorononan-4-yl acetate. rsc.orgnih.govacs.orgacs.orgmdpi.com

Density Functional Theory (DFT) Studies:

DFT calculations are instrumental in elucidating reaction mechanisms and understanding the electronic properties that govern reactivity.

Reactivity and Stability: DFT can be used to calculate global and local reactivity descriptors, such as HOMO-LUMO gaps, electronegativity, and Fukui functions, to predict the reactivity of halogenated organic compounds. mdpi.comniscpr.res.innih.govmdpi.com Such studies can help in understanding the relative reactivity of the chloro and ester functionalities within the same molecule.

Reaction Mechanisms: Computational studies can model the transition states and intermediates of reactions, providing insights into the preferred reaction pathways. For example, DFT has been used to study the mechanisms of esterification reactions, including those that are self-catalyzed. conicet.gov.arnih.govrsc.org These insights are invaluable for designing more efficient synthetic processes.

Hyperconjugation Effects: In α-haloglycine esters, DFT calculations have revealed a "generalized" anomeric effect due to hyperconjugation, which enhances the nucleofugality of the halogen. nih.gov Investigating similar effects in 1-chlorononan-4-yl acetate could provide a deeper understanding of its reactivity.

Addressing Scalability and Continuous Flow Reactor Applications in Synthesis

The transition from laboratory-scale synthesis to industrial production presents significant challenges. Future research must address the scalability of synthetic routes to 1-chlorononan-4-yl acetate, with a focus on safe, efficient, and cost-effective processes.

Scalable Synthesis:

Developing practical and scalable processes is crucial for the commercial viability of any chemical compound. This involves optimizing reaction conditions to be amenable to large-scale production, often favoring non-cryogenic conditions and readily available starting materials. clockss.org

Continuous Flow Chemistry:

Continuous flow technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process control. nih.govmdpi.comriken.jpnumberanalytics.comrsc.org

Improved Efficiency and Safety: Flow chemistry is well-suited for reactions involving highly reactive intermediates or exothermic processes, as the small reactor volumes and high surface-area-to-volume ratios allow for precise temperature control and rapid mixing. beilstein-journals.orgrsc.org This can be particularly beneficial for reactions involving Grignard reagents or other organometallic species.

Ester Synthesis in Flow: The synthesis of esters, including biodiesel, has been successfully demonstrated in continuous flow systems, often utilizing packed-bed reactors with immobilized catalysts. nih.govrsc.orgrsc.org This approach allows for catalyst recycling and simplifies product purification.

Green Chemistry in Flow: The integration of flow chemistry with green catalysts, such as enzymes, can lead to highly sustainable and efficient manufacturing processes for specialty esters. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1-chlorononan-4-ol in laboratory settings?

- Answer : For synthesis, follow literature protocols for analogous chlorinated alcohols, ensuring precise control of reaction conditions (e.g., temperature, stoichiometry of reagents like thionyl chloride). For characterization, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structure and gas chromatography-mass spectrometry (GC-MS) to verify purity. For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS) to validate molecular composition .

Q. How can researchers optimize experimental conditions for the esterification of acetic acid with 1-chlorononan-4-ol?

- Answer : Conduct trial experiments to determine optimal acid catalyst (e.g., sulfuric acid vs. p-toluenesulfonic acid), molar ratios, and reaction duration. Use statistical tools like ANOVA to analyze the significance of variable interactions (e.g., temperature vs. yield). Include error bars and standard deviations in graphical data representations to assess reproducibility .

Q. What analytical techniques are most reliable for quantifying acetic acid impurities in reaction mixtures containing 1-chlorononan-4-ol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.